molecular formula C16H16N4O2 B2499986 N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide CAS No. 339102-45-3

N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide

Cat. No.: B2499986
CAS No.: 339102-45-3
M. Wt: 296.33
InChI Key: PHDSKDNWCCAVDY-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide typically involves multiple steps, starting with the preparation of the pyridine ring. The cyano and methoxy groups are introduced through specific reactions, such as nucleophilic substitution and cyanation. The final step involves the formation of the iminoformamide linkage through a condensation reaction with an appropriate amine and aldehyde under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-chlorobenzyl)oxy]iminoformamide
  • N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-fluorobenzyl)oxy]iminoformamide
  • N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-nitrobenzyl)oxy]iminoformamide

Uniqueness

N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-methylbenzyl)oxy]iminoformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(3-cyano-4-methoxypyridin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12-3-5-13(6-4-12)10-22-20-11-19-16-14(9-17)15(21-2)7-8-18-16/h3-8,11H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDSKDNWCCAVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC=NC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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